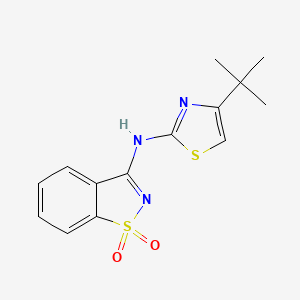![molecular formula C21H26N2O5S B2420079 4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922103-23-9](/img/structure/B2420079.png)
4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . It also contains a tetrahydrobenzo[b][1,4]oxazepin-7-yl group, which is a seven-membered heterocyclic ring containing nitrogen and oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring . The 4-methoxy-3,5-dimethyl group would contribute to the electron-donating properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the sulfonamide group and the heterocyclic ring. Sulfonamides are known to undergo a variety of chemical reactions, including hydrolysis, oxidation, and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the sulfonamide group could enhance the compound’s water solubility .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
One of the significant applications of benzenesulfonamide derivatives, which include compounds similar to 4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide, is in photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) highlighted the synthesis of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibited promising properties for photodynamic therapy, including good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Activities
Benzenesulfonamide derivatives have also been investigated for their antimicrobial and anticancer activities. Alyar et al. (2018) synthesized new Schiff bases derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehydes. These compounds, including their Pd (II) and Cu (II) complexes, showed significant antimicrobial activities and carbonic anhydrase enzyme inhibitor effects, important for potential anticancer applications (Alyar et al., 2018).
Fungicidal and Antifungal Properties
Compounds like this compound have been studied for their fungicidal and antifungal properties. For instance, Yang et al. (2017) developed novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues with demonstrated moderate to high fungicidal activities against various phytopathogenic fungi. Such compounds are considered potential fungicidal candidates for crop protection (Yang et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-13-9-16(10-14(2)19(13)27-6)29(25,26)22-15-7-8-18-17(11-15)23(5)20(24)21(3,4)12-28-18/h7-11,22H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCYDQVKNCJHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetonitrile](/img/structure/B2420000.png)

![methyl 4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzoate](/img/structure/B2420005.png)



![2-(4-chlorophenoxy)-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2420013.png)
![ethyl 4-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate](/img/structure/B2420015.png)

![3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2420017.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2420018.png)
![(E)-3-[4-(dimethylamino)anilino]-2-(1H-1,2,3,4-tetraazol-5-yl)-2-propenenitrile](/img/structure/B2420019.png)
